molecular formula C8H2BrF3IN B12834988 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile

4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile

Cat. No.: B12834988
M. Wt: 375.91 g/mol
InChI Key: SJGMPQYLDVORAP-UHFFFAOYSA-N
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Description

4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2BrF3IN. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a benzonitrile core. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile typically involves multi-step reactions. One common method starts with the bromination of 2-(trifluoromethyl)benzonitrile, followed by iodination. The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and iodine or iodinating agents for the subsequent iodination step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-iodo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity for various synthetic transformations. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules .

Properties

Molecular Formula

C8H2BrF3IN

Molecular Weight

375.91 g/mol

IUPAC Name

4-bromo-5-iodo-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C8H2BrF3IN/c9-6-2-5(8(10,11)12)4(3-14)1-7(6)13/h1-2H

InChI Key

SJGMPQYLDVORAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)C(F)(F)F)C#N

Origin of Product

United States

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